2-Chloropropionyl chloride CAS number and properties
2-Chloropropionyl chloride CAS number and properties
An In-depth Technical Guide to 2-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloropropionyl chloride (2-CPC), a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key applications, and essential safety and handling information.
Chemical Identity and Properties
2-Chloropropionyl chloride is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a highly reactive acyl chloride, making it a valuable reagent in various organic syntheses.[2][3]
CAS Number: 7623-09-8[4][5][6][7]
Molecular Formula: C₃H₄Cl₂O[2][5][6][7]
Linear Formula: CH₃CHClCOCl[4]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-Chloropropionyl chloride are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 126.97 g/mol | [2][4][5][6][8] |
| Melting Point | -71 °C / -95.8 °F | [1][9][10] |
| Boiling Point | 109 - 111 °C / 228.2 - 231.8 °F @ 760 mmHg | [1][9][10] |
| Density | 1.308 g/mL at 25 °C | [10] |
| Flash Point | 31 °C / 88 °F | [2][10] |
| Autoignition Temperature | 510 °C / 950 °F | [1][11] |
| Vapor Pressure | 28 mbar @ 20 °C | [1] |
| Refractive Index | n20/D 1.440 | [10] |
| Solubility | Reacts violently with water. Soluble in organic solvents like dichloromethane and ether. | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][2][3][12] |
| Odor | Pungent, Stench | [1][9] |
Synthesis of 2-Chloropropionyl Chloride
The industrial synthesis of 2-Chloropropionyl chloride is primarily achieved through two main routes: the chlorination of propionyl chloride and the chlorination of 2-chloropropionic acid.[13][14] The synthesis of optically active D-(+)-2-chloropropionyl chloride is of particular importance in pharmaceutical manufacturing.[15]
General Synthesis from 2-Chloropropionic Acid
A common laboratory and industrial method for preparing 2-Chloropropionyl chloride involves the reaction of 2-chloropropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][14] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[2]
Experimental Protocol: Synthesis via Thionyl Chloride [2]
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, add 2-chloropropionic acid.
-
Reagent Addition: Slowly add thionyl chloride to the 2-chloropropionic acid. A typical molar ratio is 1.2 moles of thionyl chloride to 1 mole of 2-chloropropionic acid.[2]
-
Reaction Conditions: Heat the mixture to reflux, typically between 70-80°C, and maintain for 4-6 hours.[2]
-
Work-up: After the reaction is complete, remove the excess thionyl chloride, often by rotary evaporation.[2]
-
Purification: Purify the resulting 2-Chloropropionyl chloride by distillation under reduced pressure.[2] This optimized protocol can achieve yields in the range of 85-90%.[2]
Synthesis of 2-Chloropropionyl Chloride from 2-Chloropropionic Acid.
Synthesis of D-(+)-2-Chloropropionyl Chloride
Optically active D-(+)-2-chloropropionyl chloride is a crucial intermediate for synthesizing certain pharmaceuticals, such as N(2)-L-alanyl-L-glutamine.[15] A one-pot synthesis method starting from L-lactic acid has been developed.[15]
Experimental Protocol: One-Pot Synthesis from L-Lactic Acid [15]
-
Initial Setup: Add thionyl chloride to a reaction flask and cool it to -2.0°C using an ice-salt bath.
-
Reagent Addition: Slowly and simultaneously add L-lactic acid and a catalyst (e.g., pyridine) dropwise into the cooled thionyl chloride. The weight ratio of L-lactic acid to thionyl chloride should be approximately 1:3.2-3.4, and the ratio of L-lactic acid to catalyst should be around 1:0.05-0.08. Maintain the system temperature below 0°C during the addition, which should take about 2.5 hours.
-
Reaction Progression: Continue stirring the mixture in the ice-salt bath for 4 hours.
-
Heating Phase: Subsequently, heat the reaction mixture to 50°C and maintain this temperature for 2.5 hours.
-
Purification: After the reaction is complete, perform rectification under reduced pressure to collect the D-(+)-2-chloropropionyl chloride fraction.
One-Pot Synthesis of D-(+)-2-Chloropropionyl Chloride.
Applications in Research and Drug Development
2-Chloropropionyl chloride is a versatile intermediate with significant applications in various fields:
-
Pharmaceutical Synthesis: It is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use in the production of ibuprofen, where it reacts with isobutylbenzene.[13] It is also a starting material for drugs like cloxoprofen sodium.[15]
-
Agrochemicals: This compound serves as an intermediate in the manufacturing of plant protection products.[2]
-
Polymer Chemistry: 2-Chloropropionyl chloride is utilized in the preparation of macroinitiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique.[4]
-
Fine Chemicals: It is used in the synthesis of other fine chemicals, such as (±)-mintlactone.[4]
Safety, Handling, and Reactivity
2-Chloropropionyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Summary
| Hazard | Description | References |
| Flammability | Flammable liquid and vapor. | [1][2][9] |
| Corrosivity | Causes severe skin burns and eye damage. | [1][2][9] |
| Reactivity with Water | Reacts violently with water, liberating toxic gas (hydrogen chloride). | [1][9] |
| Acute Toxicity | Harmful if swallowed. | [1][16] |
| Respiratory Irritation | May cause respiratory irritation. | [1][9] |
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and protective gloves and clothing.[1][11] Use spark-proof tools and explosion-proof equipment.[9][11] Ground and bond containers when transferring material.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and protect from moisture.[1][9] Store under an inert atmosphere.[1][9]
Reactivity and Incompatibilities
-
Incompatible Materials: Avoid contact with strong bases, alcohols, amines, metals, and oxidizing agents.[9]
-
Hazardous Decomposition Products: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[1][9]
Conclusion
2-Chloropropionyl chloride is a cornerstone intermediate in the synthesis of a wide array of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. Its high reactivity, while beneficial for synthesis, necessitates stringent safety protocols. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development.
References
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- 4. 2-氯丙酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS-7623-09-8, 2-Chloro Propionyl Chloride Manufacturers, Suppliers & Exporters in India | 051925 [cdhfinechemical.com]
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- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 2-Chloropropionyl Chloride | 7623-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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